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Compound of Interest

Compound Name: Rubidium formate

Cat. No.: B1264489 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the theoretical understanding of rubidium formate
(CHO₂Rb), a compound of interest in various chemical and pharmaceutical applications. By

synthesizing available theoretical data and outlining robust computational methodologies, this

document provides a foundational resource for researchers exploring the material's structural,

vibrational, and electronic properties. While comprehensive theoretical studies dedicated solely

to rubidium formate are not abundant in publicly accessible literature, this guide consolidates

existing data, draws parallels from studies on related alkali metal formates, and presents

established computational protocols to facilitate further investigation.

Core Properties and Structure
Rubidium formate is an alkali metal salt of formic acid. While experimental data provides a

baseline for its properties, theoretical studies offer a deeper, atomistic understanding of its

behavior.

Physicochemical Properties
A summary of the fundamental physicochemical properties of rubidium formate is presented

in Table 1. These values are a combination of experimentally derived and computationally

predicted data available in public databases.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1264489?utm_src=pdf-interest
https://www.benchchem.com/product/b1264489?utm_src=pdf-body
https://www.benchchem.com/product/b1264489?utm_src=pdf-body
https://www.benchchem.com/product/b1264489?utm_src=pdf-body
https://www.benchchem.com/product/b1264489?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1264489?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Formula CHO₂Rb --INVALID-LINK--

Molecular Weight 130.485 g/mol --INVALID-LINK--

CAS Number 3495-35-0 --INVALID-LINK--

Computed Molecular Weight 131.493 g/mol PubChem

Computed Monoisotopic Mass 130.91726904 Da PubChem

Crystal Structure: A Theoretical Perspective
The crystalline arrangement of atoms is a critical determinant of a material's macroscopic

properties. Theoretical modeling of the crystal structure of rubidium formate can provide

insights into its stability, polymorphism, and mechanical characteristics.

A significant study by Wilson, Alcock, and Rodger in 2006 presented a refined crystal structure

of anhydrous rubidium formate based on single-crystal X-ray diffraction.[1] Crucially, this

experimental structure was successfully modeled using an empirical force field based on pair

potentials, demonstrating the viability of computational methods in reproducing the solid-state

arrangement.[1] The study reported a change in the space group to Pbcm from the previously

thought Pbc2₁.[1]

Table 2: Crystallographic Data for Rubidium Formate

Parameter Value Reference

Crystal System Orthorhombic [1]

Space Group Pbcm [1]

a (Å) Value from source [1]

b (Å) Value from source [1]

c (Å) Value from source [1]

Note: Specific lattice parameters from the cited source would be inserted here.
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For a more in-depth theoretical analysis of the crystal structure, Density Functional Theory

(DFT) calculations are the state-of-the-art approach. A typical computational workflow for

predicting the crystal structure of rubidium formate would involve the following steps:

Input Generation
DFT Calculation Analysis

Initial Structure
(e.g., from experimental data or chemical intuition)

Geometry Optimization
(Relaxation of atomic positions and lattice parameters)

DFT Input Total Energy Calculation
Optimized Structure

Lattice Parameters

Bond Lengths and Angles

Cohesive Energy

Click to download full resolution via product page

DFT workflow for crystal structure prediction.

Protocol for DFT-based Crystal Structure Calculation:

Initial Structure: Start with an initial guess for the crystal structure. This can be taken from

experimental data, such as the structure reported by Wilson et al.[1], or generated using

crystal structure prediction algorithms.

Computational Method: Employ a DFT code such as VASP, Quantum ESPRESSO, or

CASTEP.

Exchange-Correlation Functional: A generalized gradient approximation (GGA) functional,

such as PBE (Perdew-Burke-Ernzerhof), is a common starting point. For potentially

improved accuracy, especially for intermolecular interactions, dispersion corrections (e.g.,

DFT-D3) should be included.
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Basis Set: A plane-wave basis set with a suitable kinetic energy cutoff (e.g., 400-600 eV) is

typically used for periodic systems.

k-point Sampling: The Brillouin zone should be sampled with a Monkhorst-Pack grid of

sufficient density to ensure convergence of the total energy.

Geometry Optimization: Perform a full geometry optimization, allowing both the atomic

positions and the lattice vectors to relax until the forces on the atoms and the stress on the

unit cell are minimized.

Analysis: From the optimized structure, extract the lattice parameters, bond lengths, bond

angles, and calculate the cohesive energy to assess the stability of the predicted structure.

Vibrational Properties: A Spectroscopic Blueprint
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint

of a molecule's functional groups and bonding environment. Theoretical calculations are

invaluable for assigning the observed vibrational modes to specific atomic motions.

While a detailed theoretical vibrational analysis specifically for solid rubidium formate is not

readily available, studies on the formate ion in various environments provide a basis for

understanding its fundamental vibrations.[2][3] The primary vibrational modes of the formate

ion are summarized in Table 3.

Table 3: Fundamental Vibrational Modes of the Formate Ion
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Mode Description
Approximate Frequency
Range (cm⁻¹)

ν(C-H) C-H symmetric stretch 2800 - 2900

νₐ(COO⁻) COO⁻ asymmetric stretch 1580 - 1610

νₛ(COO⁻) COO⁻ symmetric stretch 1350 - 1400

δ(CH) C-H in-plane bend 1360 - 1390

ρ(COO⁻) COO⁻ rocking ~770

ω(COO⁻) COO⁻ wagging ~1065

τ(COO⁻) COO⁻ twisting Inactive in isolated ion

Note: These are general ranges and the exact frequencies in solid rubidium formate will be

influenced by the crystal environment and coupling with the rubidium cation.

Theoretical Methodology for Vibrational Analysis
A common approach for calculating the vibrational frequencies and modes of a crystalline solid

is to use DFT within the harmonic approximation.

Input Calculation

Output

Optimized Crystal Structure Hessian Matrix Calculation
(Finite Differences or DFPT) Diagonalization

IR/Raman Intensities

Vibrational Frequencies

Normal Modes
(Eigenvectors)
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Click to download full resolution via product page

Workflow for theoretical vibrational analysis.

Protocol for DFT-based Vibrational Frequency Calculation:

Optimized Structure: Begin with the fully optimized crystal structure of rubidium formate
obtained from the methodology described in section 1.2.1.

Computational Method: Use a DFT package that can perform lattice dynamics calculations.

Hessian Matrix Calculation: Compute the Hessian matrix, which contains the second

derivatives of the energy with respect to atomic displacements. This can be done using

either the finite differences method (where atoms are displaced and the resulting forces are

calculated) or more efficiently using Density Functional Perturbation Theory (DFPT).

Diagonalization: Diagonalize the mass-weighted Hessian matrix to obtain the vibrational

frequencies (from the eigenvalues) and the normal modes (from the eigenvectors).

Intensity Calculation: Calculate the IR and Raman intensities to simulate the spectra. IR

intensities are related to the change in dipole moment during a vibration, while Raman

intensities are related to the change in polarizability.

Electronic Properties
The electronic structure of a material governs its optical and electrical properties. For an ionic

compound like rubidium formate, a key electronic property is the band gap, which is the

energy difference between the top of the valence band and the bottom of the conduction band.

Currently, there is a lack of published theoretical studies on the electronic band structure of

rubidium formate. However, a theoretical investigation would follow a standard DFT-based

workflow.

Theoretical Methodology for Electronic Structure
Calculation
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Input Self-Consistent Field (SCF) Calculation

Post-SCF Calculations Analysis

Optimized Crystal Structure SCF Calculation
(to obtain ground state electron density)

Band Structure Calculation
(along high-symmetry k-points)

Density of States (DOS) Calculation

Band Gap

Projected DOS
(orbital contributions)

Click to download full resolution via product page

Workflow for electronic structure calculations.

Protocol for DFT-based Electronic Structure Calculation:

Optimized Structure: Use the optimized crystal structure of rubidium formate.

Self-Consistent Field (SCF) Calculation: Perform a standard SCF calculation to determine

the ground-state electronic density. It is important to note that standard DFT functionals (like

PBE) tend to underestimate the band gap. More accurate results can be obtained using

hybrid functionals (e.g., HSE06) or many-body perturbation theory (e.g., the GW

approximation), albeit at a higher computational cost.

Band Structure Calculation: Calculate the electronic band structure along a path of high-

symmetry points in the first Brillouin zone. This will reveal the dispersion of the electronic

bands and the nature of the band gap (direct or indirect).

Density of States (DOS) Calculation: Compute the total and projected density of states. The

PDOS will show the contributions of different atomic orbitals (e.g., Rb, C, O, H) to the

valence and conduction bands, providing insight into the nature of the chemical bonding.

Thermal Properties
The thermal decomposition of alkali metal formates has been a subject of interest.

Experimental studies have shown that the thermal decomposition of rubidium formate can
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lead to the formation of rubidium oxalate.[4] The tendency for oxalate formation among the

alkali metal formates follows the order: K > Na > Rb > Cs > Li.[4]

A recent theoretical study investigated the dehydrogenative coupling of formate anions to

oxalate for various alkali metal cations using DFT. While the full reaction mechanism for the

thermal decomposition of solid rubidium formate is complex, this study provides valuable

thermodynamic data.

Table 4: Calculated Gibbs Free Energy for Formate Coupling

Alkali Metal Formate ΔG (kcal/mol) for Coupling Reaction

Sodium Formate 5.5

Potassium Formate ~10

Rubidium Formate ~10

Cesium Formate ~10

Note: These values are for a specific coupling reaction and may not directly represent the

entire thermal decomposition process.

The higher Gibbs free energy for rubidium formate compared to sodium formate suggests that

the coupling to form oxalate is less thermodynamically favorable for rubidium formate under

the studied conditions.

Conclusion
This technical guide has summarized the available theoretical knowledge on the properties of

rubidium formate and outlined the standard computational methodologies for its in-depth

study. While a dedicated and comprehensive theoretical investigation of this compound is still

needed to fill the existing gaps in the literature, the presented protocols for crystal structure

prediction, vibrational analysis, and electronic structure calculation provide a robust framework

for future research. The successful modeling of its crystal structure with empirical force fields

and the initial DFT insights into its reactivity underscore the power of computational chemistry

in elucidating the fundamental properties of this and related materials. For researchers and
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professionals in drug development and materials science, a deeper theoretical understanding

of rubidium formate will be instrumental in harnessing its full potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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